molecular formula C7H6FN3 B1380187 1-Azido-3-fluoro-5-methylbenzene CAS No. 1511741-94-8

1-Azido-3-fluoro-5-methylbenzene

Cat. No. B1380187
CAS RN: 1511741-94-8
M. Wt: 151.14 g/mol
InChI Key: ZUOCJLKRWODDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Azido-3-fluoro-5-methylbenzene consists of a benzene ring substituted with an azido group (N3), a fluoro group (F), and a methyl group (CH3). The specific positions of these substituents on the benzene ring are indicated by the numbers in the compound’s name: the azido group is at position 1, the fluoro group is at position 3, and the methyl group is at position 5 .

Safety and Hazards

1-Azido-3-fluoro-5-methylbenzene is not intended for human or veterinary use and is for research use only. It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Mode of Action

The mode of action of 1-Azido-3-fluoro-5-methylbenzene is likely to involve the azide group reacting with an alkyne group in a target molecule, forming a 1,2,3-triazole ring . This reaction is highly specific and efficient, making it a useful tool in bioconjugation applications.

Biochemical Pathways

The specific biochemical pathways affected by 1-Azido-3-fluoro-5-methylbenzene would depend on the nature of the target molecule. If the target is a protein, for example, the formation of a triazole ring could potentially alter the protein’s structure and function .

Result of Action

The result of the action of 1-Azido-3-fluoro-5-methylbenzene would depend on the nature of the target molecule and the specific context in which the reaction occurs. In general, the formation of a triazole ring could potentially alter the target molecule’s structure and function .

Action Environment

The action of 1-Azido-3-fluoro-5-methylbenzene can be influenced by various environmental factors. For example, the reaction with alkynes to form triazoles is typically catalyzed by copper(I), so the presence of copper ions in the environment could enhance the compound’s reactivity . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other reactive species.

properties

IUPAC Name

1-azido-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCJLKRWODDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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